2-Oxo-3-hydroxy-lysergic acid diethylamide (2-oxo-3-hydroxy-LSD) is a key metabolite of lysergic acid diethylamide (LSD). [, , , , , , ] It is classified as an ergoline derivative and plays a crucial role in forensic toxicology and clinical research related to LSD metabolism. [, , , , , ] This compound is primarily found in biological samples such as urine and blood after LSD administration and is a more stable and persistent marker of LSD use compared to the parent compound. [, , , , , , , ]
2-Oxo-3-hydroxy-lysergide is classified as a lysergamide, a subclass of compounds derived from lysergic acid. It is specifically categorized under psychoactive substances due to its association with LSD metabolism. The compound's chemical formula is and it has a molecular weight of 344.42 g/mol.
The synthesis of 2-Oxo-3-hydroxy-lysergide typically occurs through the metabolic processes following the administration of LSD. The primary pathway involves the oxidation and hydrolysis of LSD, facilitated by various enzymes in the liver, particularly cytochrome P450 enzymes. In laboratory settings, synthetic methods may replicate this process to produce 2-Oxo-3-hydroxy-lysergide for research purposes.
The molecular structure of 2-Oxo-3-hydroxy-lysergide features a complex arrangement typical of lysergamides, including:
2-Oxo-3-hydroxy-lysergide participates in several chemical reactions, primarily involving:
The mechanism of action for 2-Oxo-3-hydroxy-lysergide is not fully elucidated but is believed to be linked to its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This interaction may influence neurotransmitter systems involved in mood and perception.
Research indicates that 2-Oxo-3-hydroxy-lysergide exhibits lower potency compared to LSD but still retains some psychoactive properties. Its presence in urine serves as a marker for recent LSD use due to its longer detection window.
The physical and chemical properties of 2-Oxo-3-hydroxy-lysergide are crucial for its identification and quantification in forensic settings:
The primary applications of 2-Oxo-3-hydroxy-lysergide include:
2-Oxo-3-hydroxy-lysergide (O-H-LSD) is the major phase I metabolite of lysergic acid diethylamide (LSD), formed through sequential oxidative reactions primarily mediated by hepatic cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and recombinant CYPs demonstrate that multiple isoforms contribute to this biotransformation:
Table 1: CYP Isoforms Involved in O-H-LSD Formation
CYP Isoform | Contribution to O-H-LSD Synthesis | Inhibitor/Inducer Effects |
---|---|---|
CYP1A2 | Significant | Inhibited by fluvoxamine |
CYP2C9 | Significant | Inhibited by sulfaphenazole |
CYP2E1 | Significant | Inhibited by 4-methylpyrazole |
CYP3A4 | Major | Induced by rifampicin |
CYP2D6 | Minimal | Inhibited by quinidine |
The metabolic pathway involves two hypothesized routes: (1) Direct oxidation at the 3-position of the indole ring, or (2) Epoxidation at the 2-3 bond followed by hydrolysis to form 2,3-dihydroxy-LSD, which dehydrogenates to O-H-LSD [5] [9].
O-H-LSD synthesis occurs predominantly in the liver, though emerging evidence suggests extrahepatic contributions:
Notably, O-H-LSD undergoes minimal conjugation (e.g., glucuronidation or sulfation), distinguishing it from other LSD metabolites like 13-/14-hydroxy-LSD, which are excreted as glucuronides [1] [8]. This property enhances its stability in biological matrices.
O-H-LSD dominates LSD's metabolic profile in humans, with distinct pharmacokinetic properties:
Table 2: Pharmacokinetic Parameters of LSD and O-H-LSD
Parameter | LSD | O-H-LSD |
---|---|---|
Tmax | 1.7 hours (range: 1.0–3.4) | 5 hours (range: 3.2–8) |
Cmax | 1.7 ng/mL | 0.11 ng/mL |
Half-life | 3.6 hours | 5.2 hours |
AUC∞ | 13 ng·h/mL | 1.7 ng·h/mL |
Secondary metabolites like nor-LSD (N-desmethyl-LSD) and 2-oxo-LSD are quantitatively minor. Nor-LSD is undetectable in plasma after standard doses (<0.01 ng/mL), while 2-oxo-LSD is a proposed intermediate for O-H-LSD formation but shows no pharmacological activity [4] [6].
Significant species-specific differences exist in LSD metabolism, impacting translational research:
These differences arise from divergent CYP expression patterns. For example, CYP2D6 polymorphisms in humans further personalize metabolic rates, suggesting potential variability in O-H-LSD yields across populations [3] [9].
Table 3: Key Identifiers for 2-Oxo-3-hydroxy-lysergide
Property | Value |
---|---|
IUPAC Name | (6aR,9R)-N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
CAS Number | 111295-09-1 |
Molecular Formula | C20H25N3O3 |
Molar Mass | 355.44 g/mol |
Metabolic Parent | Lysergic acid diethylamide (LSD) |
Key Detecting Ions (GC-MS) | m/z 309 (quantification), m/z 499 (confirmation) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7